molecular formula C29H47O4P B2868757 (E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol CAS No. 474621-37-9

(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol

Cat. No. B2868757
CAS RN: 474621-37-9
M. Wt: 490.665
InChI Key: LULHSQHFOAPDAQ-SAPNQHFASA-N
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Description

The compound is an organophosphorus compound, which are commonly used in a wide range of applications, including flame retardants, pesticides, and plasticizers . The presence of the phenylpropenol group suggests potential applications in fragrance or flavoring agents .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups, including the organophosphorus group, the cyclohexyl groups, and the phenylpropenol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, organophosphorus compounds are relatively stable and have low volatility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a pesticide, the organophosphorus group could inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system .

Safety and Hazards

Organophosphorus compounds can be toxic, particularly if ingested or inhaled, and can cause a range of symptoms from nausea and vomiting to seizures and even death . Proper handling and disposal are essential.

Future Directions

The future directions for research into this compound would likely depend on its specific properties and potential applications. Given the wide range of uses for organophosphorus compounds, there could be many possible avenues for further study .

properties

IUPAC Name

(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47O4P/c1-20(2)25-15-12-22(5)18-27(25)32-34(31,29(30)17-14-24-10-8-7-9-11-24)33-28-19-23(6)13-16-26(28)21(3)4/h7-11,14,17,20-23,25-30H,12-13,15-16,18-19H2,1-6H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULHSQHFOAPDAQ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C=CC2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C(C1)OP(=O)(C(/C=C/C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol

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